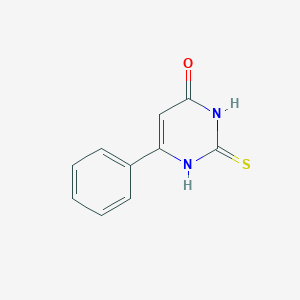![molecular formula C18H15NO B182667 4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline CAS No. 2859-55-4](/img/structure/B182667.png)
4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and DNA. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to bind to certain receptors and modulate their activity.
Effets Biochimiques Et Physiologiques
4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. It has also been shown to inhibit the replication of certain viruses. In vivo studies have shown that it reduces the growth of tumors in animal models and exhibits anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline in lab experiments include its high purity, stability, and ease of synthesis. It also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, its limitations include its low solubility in water, which may limit its use in certain experiments. It is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the research of 4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action and identify its cellular targets. Furthermore, it can be used as a building block for the synthesis of novel compounds with improved properties. Finally, its use in material science can be further explored for the development of new organic semiconductors and light-emitting diodes.
Conclusion:
4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline is a versatile chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it exhibits a wide range of biological activities. Further research is needed to explore its potential as a therapeutic agent and its mechanism of action. Its use in material science can also be further explored for the development of new organic semiconductors and light-emitting diodes.
Méthodes De Synthèse
The synthesis of 4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline involves the reaction of 2-aminobenzophenone with p-anisaldehyde in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified through column chromatography. This method yields a high-quality product with a yield of up to 80%.
Applications De Recherche Scientifique
4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been used as a fluorescent probe for detecting metal ions in biological systems. In material science, it has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In organic synthesis, it has been used as a key intermediate for the synthesis of various other compounds.
Propriétés
Numéro CAS |
2859-55-4 |
|---|---|
Nom du produit |
4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline |
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6+ |
Clé InChI |
WWQSNGMSYOYSOC-RMKNXTFCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



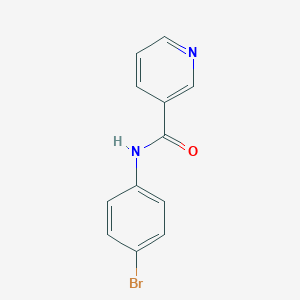
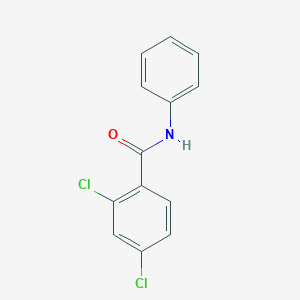
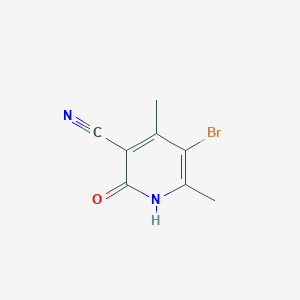

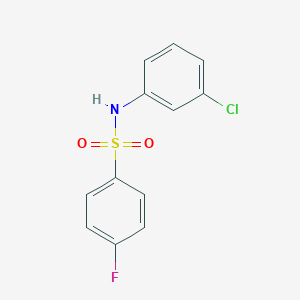

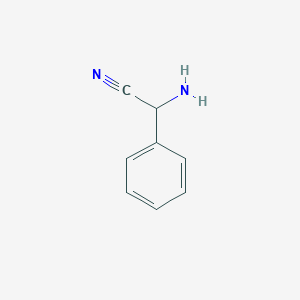

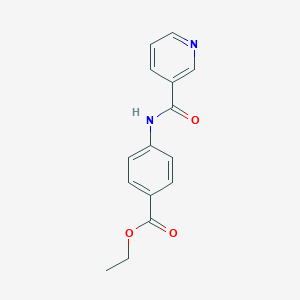
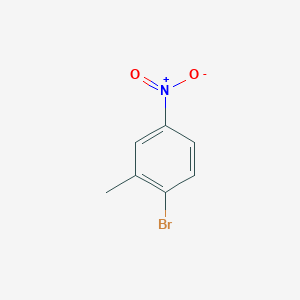
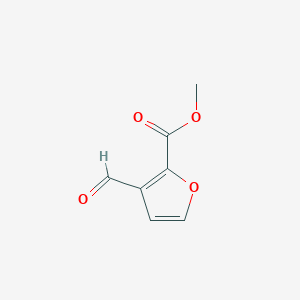

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
